molecular formula C6H4S B1312097 2-Ethynylthiophene CAS No. 4298-52-6

2-Ethynylthiophene

Cat. No.: B1312097
CAS No.: 4298-52-6
M. Wt: 108.16 g/mol
InChI Key: LWISLHRIEATKTM-UHFFFAOYSA-N
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Description

2-Ethynylthiophene is an organic compound with the molecular formula C6H4S. It is a derivative of thiophene, where an ethynyl group is attached to the second carbon of the thiophene ring.

Biochemical Analysis

Biochemical Properties

2-Ethynylthiophene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The interaction between this compound and cytochrome P450 enzymes can lead to the formation of reactive intermediates that may participate in further biochemical reactions . Additionally, this compound can interact with other biomolecules such as glutathione, a tripeptide that plays a crucial role in cellular detoxification processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. In certain cell types, this compound has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). The compound can induce oxidative stress, leading to alterations in gene expression and cellular metabolism . Furthermore, this compound has been observed to affect the proliferation and apoptosis of certain cancer cell lines, suggesting its potential as a therapeutic agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of this compound to cytochrome P450 enzymes, leading to the inhibition or activation of these enzymes . This interaction can result in the formation of reactive intermediates that can further interact with other biomolecules, leading to changes in gene expression and cellular function . Additionally, this compound can modulate the activity of other enzymes involved in cellular detoxification processes, such as glutathione S-transferase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by factors such as temperature, light, and the presence of other reactive species . Over time, this compound can undergo degradation, leading to the formation of various by-products that may have different biochemical properties . Long-term studies have shown that prolonged exposure to this compound can result in sustained oxidative stress and alterations in cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been observed to induce mild oxidative stress and modulate enzyme activity without causing significant toxicity . At higher doses, the compound can lead to severe oxidative damage, disruption of cellular function, and even cell death . These findings highlight the importance of dosage optimization in potential therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its detoxification and excretion. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions with glutathione, facilitating their excretion from the body . The involvement of this compound in these metabolic pathways can influence metabolic flux and the levels of various metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or facilitated transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound has been observed to localize primarily in the cytoplasm, where it can interact with various enzymes and proteins involved in cellular metabolism . Additionally, this compound can be targeted to specific subcellular compartments through post-translational modifications or interactions with targeting signals . These localization properties can influence the biochemical and cellular effects of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethynylthiophene can be synthesized through several methods. One common approach involves the reaction of 2-bromothiophene with ethynylmagnesium bromide in the presence of a palladium catalyst. This method typically requires an inert atmosphere and anhydrous conditions to prevent side reactions .

Industrial Production Methods: On an industrial scale, this compound is produced using similar synthetic routes but optimized for large-scale production. This often involves continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 2-Ethynylthiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while substitution reactions can produce halogenated thiophenes .

Scientific Research Applications

2-Ethynylthiophene has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 3-Ethynylthiophene
  • 2-Ethynylpyridine
  • 2-Ethynylpyrimidine

Comparison: Compared to these similar compounds, 2-Ethynylthiophene is unique due to its specific electronic properties and reactivity. For instance, the position of the ethynyl group on the thiophene ring influences its reactivity and the types of reactions it can undergo. This makes it particularly valuable in the synthesis of specialized polymers and materials .

Properties

IUPAC Name

2-ethynylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4S/c1-2-6-4-3-5-7-6/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWISLHRIEATKTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40412961
Record name 2-Ethynylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40412961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4298-52-6
Record name 2-Ethynylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40412961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Ethynylthiophene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Examples of the conductive polymer monomer useful for the polymerization of the conductive polymer composite include 3,4-ethylenedioxythiophene, thiophene, aniline, pyrrole, vinylcarbazole, acetylene, pyridine, azulene, indole, phenylacetylene (to provide phenylenevinylene), 1,4-substituted benzenes (to provide phenylene), 2-methoxy-5-(2′-ethyl)hexyloxy-p-phenylacetylene (to provide the corresponding phenylenevinylene), 2-thiophenylacetylene (to provide 2-thienylenevinylene), azines, quinones, phenylmercaptan (to provide phenylene sulfide), furan, isothianaphthene, and derivatives thereof.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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